Tris-biphenyl triazine

Catalog No.
S1900347
CAS No.
31274-51-8
M.F
C39H27N3
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris-biphenyl triazine

CAS Number

31274-51-8

Product Name

Tris-biphenyl triazine

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Broad-spectrum UV Absorption:

TBT exhibits excellent absorption properties across a broad range of UV wavelengths. Studies have shown it to be highly effective in absorbing UVB rays (280-320 nm) responsible for sunburn and UVA2 rays (320-340 nm) that penetrate deeper into the skin. This characteristic makes TBT a valuable candidate for sunscreens aiming to provide broad-spectrum UV protection [1].

*Source: Tris-Biphenyl Triazine (Explained + Products) - INCIDecoder:

Photostability:

Unlike some organic UV filters that degrade under UV exposure, TBT demonstrates good photostability. This means it maintains its effectiveness over time when exposed to sunlight, offering potentially longer-lasting sun protection [2].

*Source: Development of Novel Sunscreen Formulations with Improved UVA/UVB Protection:

Efficiency and Concentration:

Research suggests that TBT can achieve high sun protection factor (SPF) values at relatively low concentrations. This can be beneficial for formulators who can create sunscreens with a lighter, more cosmetically elegant feel [3].

*Source: Sun protection factor of sunscreen actives and combinations in UVA/UVB irradiance spectrometer:

Tris-biphenyl triazine, also known as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine, is an organic compound characterized by a triazine core with three biphenyl substituents. This structure imparts unique electronic properties, making it effective in various applications, particularly in optoelectronic devices and as a UV filter in cosmetic formulations. The compound has a molecular formula of C₃₉H₂₇N₃ and a molecular weight of approximately 537.65 g/mol .

TBT acts as a UV filter by absorbing UV radiation. When a UV photon hits a TBT molecule, the energy is absorbed, promoting an electron to a higher energy level. This excited state is then deactivated through various pathways, ultimately dissipating the energy as heat. By absorbing UV radiation, TBT prevents it from reaching the skin and causing damage.

Limited data exists on the safety profile of TBT. However, initial studies suggest no significant toxicological concerns []. Further research is needed to definitively assess its potential for skin irritation, allergy, or endocrine disruption.

Tris-biphenyl triazine exhibits several chemical behaviors due to its electron-deficient triazine core and electron-rich biphenyl groups. It can participate in various reactions typical for triazines, including nucleophilic substitutions and cycloadditions. The compound is known for its stability under UV light, making it suitable for applications where photostability is crucial .

Research indicates that tris-biphenyl triazine possesses significant biological activity, particularly as a UV filter in sunscreen formulations. It effectively absorbs UV radiation, thereby protecting skin from harmful effects such as DNA damage and premature aging. Studies have shown that it generates fewer free radicals compared to other UV filters, which enhances its safety profile in cosmetic applications .

The synthesis of tris-biphenyl triazine can be achieved through several methods:

  • Condensation Reactions: Involves the reaction of appropriate biphenyl derivatives with cyanuric chloride under basic conditions to form the triazine structure.
  • Cyclization: Biphenyl amines can be cyclized using triazine precursors to construct the desired framework.
  • High-Temperature Reactions: Some methods utilize high-temperature conditions to promote the formation of the triazine ring from biphenyl precursors.

These methods allow for variations in substituents on the biphenyl groups, potentially enhancing the compound's properties for specific applications .

Tris-biphenyl triazineC₃₉H₂₇N₃Excellent UV filter; low free radical generationSunscreens, OLEDsPhenylbenzimidazole sulfonic acidC₁₄H₁₅N₃O₃SWater-soluble; generates free radicalsSunscreensTitanium dioxideTiO₂Mineral-based; reflects/scatters UV lightSunscreensBis-ethylhexyloxyphenol methoxyphenyl triazineC₂₁H₂₅N₃O₄Broad-spectrum UV filter; photostableSunscreens

Tris-biphenyl triazine stands out due to its combination of organic structure and effective performance as a UV filter without generating harmful byproducts under UV exposure .

XLogP3

9.8

UNII

FQK9A410YB

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 84 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

31274-51-8

Wikipedia

Tris-biphenyl triazine

Dates

Modify: 2023-08-16

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